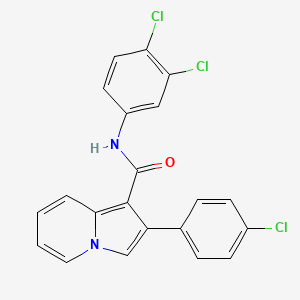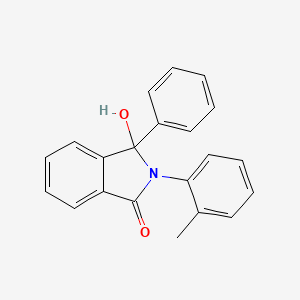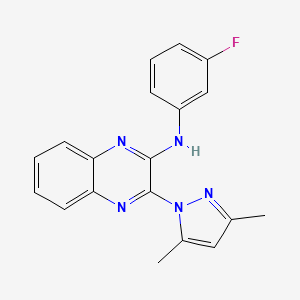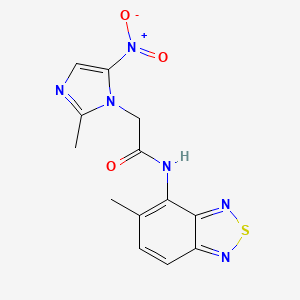![molecular formula C21H27FN2O3S B11063601 N-2-adamantyl-1-[(4-fluorophenyl)sulfonyl]prolinamide](/img/structure/B11063601.png)
N-2-adamantyl-1-[(4-fluorophenyl)sulfonyl]prolinamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(ADAMANTAN-2-YL)-1-(4-FLUOROBENZENESULFONYL)PYRROLIDINE-2-CARBOXAMIDE is a synthetic organic compound that features a unique combination of adamantane, fluorobenzene, and pyrrolidine moieties
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of N-(ADAMANTAN-2-YL)-1-(4-FLUOROBENZENESULFONYL)PYRROLIDINE-2-CARBOXAMIDE typically involves multi-step organic reactions. A common synthetic route might include:
Formation of the Adamantane Derivative: Starting with adamantane, functionalization can be achieved through halogenation or other electrophilic substitution reactions.
Introduction of the Fluorobenzene Sulfonyl Group: This step may involve sulfonylation of a fluorobenzene derivative using reagents like sulfonyl chlorides under basic conditions.
Pyrrolidine Ring Formation: The pyrrolidine ring can be synthesized through cyclization reactions involving appropriate precursors.
Coupling Reactions: The final step involves coupling the adamantane derivative with the fluorobenzene sulfonyl pyrrolidine intermediate under suitable conditions, such as using coupling agents like EDCI or DCC.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to enhance yield, purity, and cost-effectiveness. This might include the use of continuous flow reactors, advanced purification techniques, and scalable reaction conditions.
Analyse Des Réactions Chimiques
Types of Reactions
N-(ADAMANTAN-2-YL)-1-(4-FLUOROBENZENESULFONYL)PYRROLIDINE-2-CARBOXAMIDE can undergo various chemical reactions, including:
Oxidation: The compound may be oxidized using reagents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions might involve hydrogenation using catalysts like palladium on carbon.
Substitution: Nucleophilic or electrophilic substitution reactions can occur at specific sites on the molecule.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Hydrogen gas with palladium on carbon catalyst.
Substitution: Halogenating agents, nucleophiles, or electrophiles under appropriate conditions.
Major Products Formed
The major products formed from these reactions would depend on the specific reaction conditions and reagents used. For example, oxidation might yield carboxylic acids or ketones, while reduction could produce alcohols or amines.
Applications De Recherche Scientifique
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activity, such as enzyme inhibition or receptor binding.
Medicine: Explored for its potential therapeutic effects, including antiviral, antibacterial, or anticancer properties.
Industry: Utilized in the development of advanced materials or as a catalyst in chemical reactions.
Mécanisme D'action
The mechanism of action of N-(ADAMANTAN-2-YL)-1-(4-FLUOROBENZENESULFONYL)PYRROLIDINE-2-CARBOXAMIDE would depend on its specific application. For instance, if used as a drug, it might interact with specific molecular targets such as enzymes or receptors, modulating their activity through binding interactions. The pathways involved could include inhibition of enzyme activity, blocking of receptor sites, or alteration of cellular signaling pathways.
Comparaison Avec Des Composés Similaires
Similar Compounds
- N-(ADAMANTAN-2-YL)-1-(4-CHLOROBENZENESULFONYL)PYRROLIDINE-2-CARBOXAMIDE
- N-(ADAMANTAN-2-YL)-1-(4-METHYLBENZENESULFONYL)PYRROLIDINE-2-CARBOXAMIDE
Uniqueness
N-(ADAMANTAN-2-YL)-1-(4-FLUOROBENZENESULFONYL)PYRROLIDINE-2-CARBOXAMIDE is unique due to the presence of the fluorobenzene sulfonyl group, which can impart distinct chemical and biological properties compared to its chloro or methyl analogs. The fluorine atom can influence the compound’s reactivity, binding affinity, and overall stability.
Propriétés
Formule moléculaire |
C21H27FN2O3S |
|---|---|
Poids moléculaire |
406.5 g/mol |
Nom IUPAC |
N-(2-adamantyl)-1-(4-fluorophenyl)sulfonylpyrrolidine-2-carboxamide |
InChI |
InChI=1S/C21H27FN2O3S/c22-17-3-5-18(6-4-17)28(26,27)24-7-1-2-19(24)21(25)23-20-15-9-13-8-14(11-15)12-16(20)10-13/h3-6,13-16,19-20H,1-2,7-12H2,(H,23,25) |
Clé InChI |
ZPCNXVBLZUWMAG-UHFFFAOYSA-N |
SMILES canonique |
C1CC(N(C1)S(=O)(=O)C2=CC=C(C=C2)F)C(=O)NC3C4CC5CC(C4)CC3C5 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![1-[4-(2-methoxyphenyl)piperazin-1-yl]-2-[(1-phenyl-1H-tetrazol-5-yl)sulfanyl]ethanone](/img/structure/B11063537.png)
![2-[2-oxo-5-(piperidin-1-ylsulfonyl)-1,3-benzothiazol-3(2H)-yl]acetohydrazide](/img/structure/B11063549.png)
![5-(4-bromophenyl)-7-(4-ethoxyphenyl)-6-(pyridin-3-yl)-2,3,6,7-tetrahydropyrrolo[3,4-e][1,4]diazepin-8(1H)-one](/img/structure/B11063553.png)



![{4-[(4-Bromobenzyl)oxy]-3-methoxyphenyl}(4-methylpiperidin-1-yl)methanethione](/img/structure/B11063578.png)
![4-(4-methoxyphenyl)-3,4-dihydro-2H,5H-pyrano[3,2-c]chromene-2,5-dione](/img/structure/B11063585.png)
![(1S,2S,5R)-2-{4-methyl-3-[(5-phenyl-2H-tetrazol-2-yl)methyl]-5-thioxo-4,5-dihydro-1H-1,2,4-triazol-1-yl}-6,8-dioxabicyclo[3.2.1]octan-4-one (non-preferred name)](/img/structure/B11063588.png)
![3-[5-(4-Fluorophenyl)-1,2,4-oxadiazol-3-yl]-2-methoxyquinoline](/img/structure/B11063607.png)

![1-(5-chloro-2-methoxyphenyl)-2-(4-oxo-4,5,6,7-tetrahydro-1H-cyclopenta[d]pyrimidin-2-yl)guanidine](/img/structure/B11063616.png)
